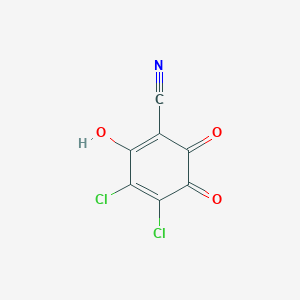
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- is an organic compound with a complex structure It is a derivative of cyclohexadiene, characterized by the presence of nitrile, hydroxyl, and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- typically involves multi-step organic reactions. One common method includes the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3).
Major Products
The major products formed from these reactions include various substituted cyclohexadienes, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The presence of nitrile, hydroxyl, and dichloro groups allows it to form specific interactions with these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog without the nitrile, hydroxyl, and dichloro groups.
1,4-Cyclohexadiene: Another isomer of cyclohexadiene with different substitution patterns.
Quinones: Compounds with similar oxidation states and functional groups.
Uniqueness
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
112370-54-4 |
|---|---|
Molecular Formula |
C7HCl2NO3 |
Molecular Weight |
217.99 g/mol |
IUPAC Name |
3,4-dichloro-2-hydroxy-5,6-dioxocyclohexa-1,3-diene-1-carbonitrile |
InChI |
InChI=1S/C7HCl2NO3/c8-3-4(9)7(13)6(12)2(1-10)5(3)11/h11H |
InChI Key |
MPZZMFAXJFMZSS-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=O)C1=O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















